molecular formula C20H18FN5O2S B492912 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone CAS No. 690647-07-5

1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

Cat. No. B492912
CAS RN: 690647-07-5
M. Wt: 411.5g/mol
InChI Key: UXNUVOMCTKOQRT-UHFFFAOYSA-N
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Description

The compound “1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone” is a complex organic molecule. It has a molecular formula of C24H22FN3O2S and an average mass of 435.516 . The structure of the compound includes several functional groups such as a benzoxazole ring, a piperidine ring, a triazolo ring, and a sulfanyl group .


Synthesis Analysis

A synthetic route to similar N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described in the literature . The synthesis involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several different types of rings and functional groups. The benzoxazole ring, in particular, is a key feature of the molecule . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .

properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S/c21-14-4-5-16-15(11-14)19(24-28-16)13-6-9-25(10-7-13)18(27)12-29-20-23-22-17-3-1-2-8-26(17)20/h1-5,8,11,13H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNUVOMCTKOQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NN=C5N4C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

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